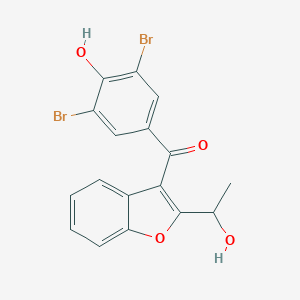
1'-Hydroxybenzbromarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxybenzbromarone is a chemical compound that belongs to the class of benzofuran derivatives. It is a potent inhibitor of uric acid transporters and has been extensively studied for its potential therapeutic applications. The compound has been shown to have a significant impact on the biochemical and physiological processes in the human body.
Mécanisme D'action
The mechanism of action of 1-Hydroxybenzbromarone involves the inhibition of uric acid transporters, specifically URAT1 and GLUT9. By inhibiting these transporters, the compound reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and a reduction in serum uric acid levels. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Hydroxybenzbromarone are primarily related to its impact on uric acid metabolism. The compound has been shown to reduce serum uric acid levels and increase uric acid excretion in the urine. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Hydroxybenzbromarone for lab experiments is its potency as a uric acid transporter inhibitor. The compound has been shown to be highly effective in reducing serum uric acid levels and increasing uric acid excretion in animal models. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic effects.
One of the limitations of 1-Hydroxybenzbromarone for lab experiments is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in animal models, which may limit its potential therapeutic applications. Additionally, the compound may have off-target effects on other transporters and enzymes, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-Hydroxybenzbromarone. One potential direction is to investigate the compound's potential therapeutic applications in other disorders related to uric acid metabolism, such as hyperuricemia and kidney stones. Additionally, further research is needed to better understand the compound's mechanism of action and potential off-target effects. Finally, there is a need for the development of safer and more effective uric acid transporter inhibitors, which may have broader therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Hydroxybenzbromarone involves the reaction of 2,3-dihydroxybenzoic acid with 4-bromobenzyl bromide in the presence of a base. The reaction leads to the formation of 1-Hydroxybenzbromarone as a white crystalline solid. The yield of the reaction is typically high, and the compound can be easily purified using standard laboratory techniques.
Applications De Recherche Scientifique
1-Hydroxybenzbromarone has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of uric acid transporters, which makes it a promising candidate for the treatment of gout and other related disorders. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which further expands its potential therapeutic applications.
Propriétés
Numéro CAS |
125729-46-6 |
|---|---|
Nom du produit |
1'-Hydroxybenzbromarone |
Formule moléculaire |
C17H12Br2O4 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
(3,5-dibromo-4-hydroxyphenyl)-[2-(1-hydroxyethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3 |
Clé InChI |
ZYHWDBVIUWBPCO-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |
SMILES canonique |
CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |
Synonymes |
1'-hydroxybenzbromarone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



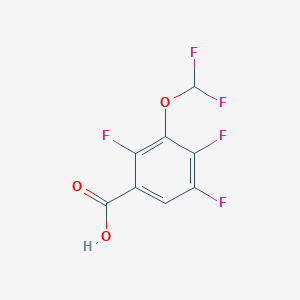
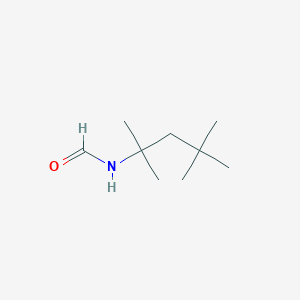
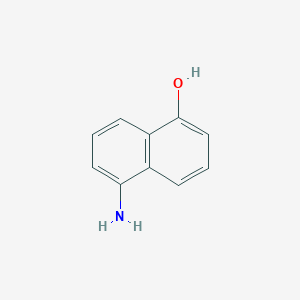
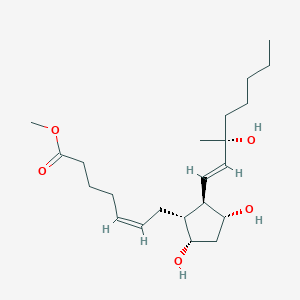
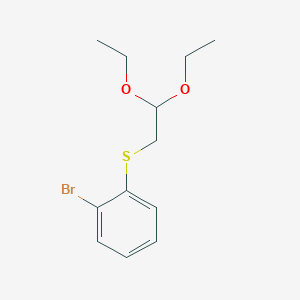
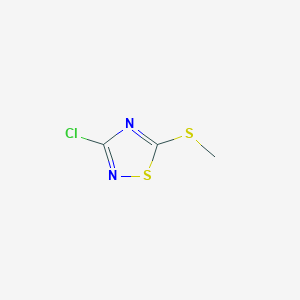
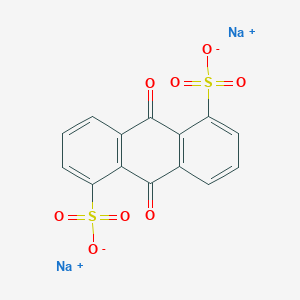
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
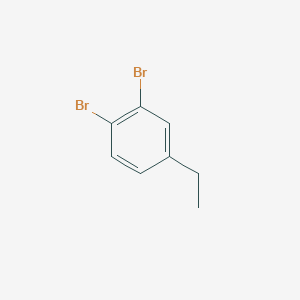
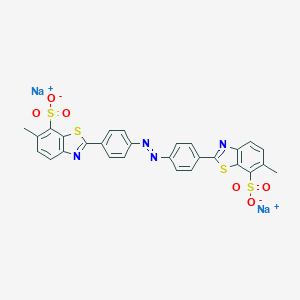
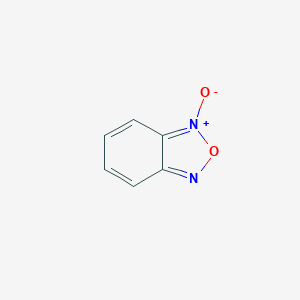
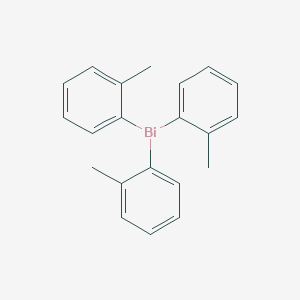
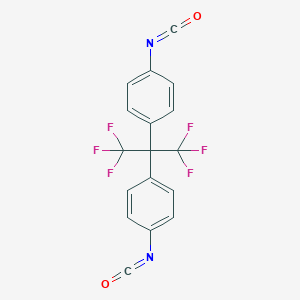
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)